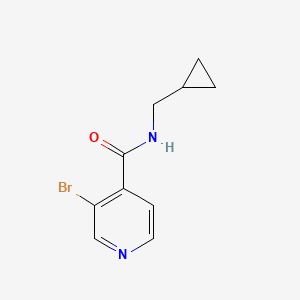

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide

Description

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide is a brominated pyridine derivative with a carboxamide functional group substituted at the 4-position of the pyridine ring. Its molecular formula is C₁₀H₁₁BrN₂O, with a molecular weight of 255.12 g/mol (CAS: 1936237-43-2) . The cyclopropylmethyl group attached to the amide nitrogen introduces steric and electronic effects that differentiate it from structurally analogous compounds.

Properties

IUPAC Name |

3-bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrN2O/c11-9-6-12-4-3-8(9)10(14)13-5-7-1-2-7/h3-4,6-7H,1-2,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTADJVMPNLNZSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC(=O)C2=C(C=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the third position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide.

Cyclopropylmethylation: The brominated pyridine is then reacted with cyclopropylmethylamine to introduce the cyclopropylmethyl group. This step usually requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Carboxamidation: Finally, the resulting intermediate is treated with a suitable carboxylating agent, such as carbon dioxide or phosgene, to form the carboxamide group at the fourth position.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the third position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation with hydrogen peroxide can introduce hydroxyl groups, while reduction with lithium aluminum hydride can remove the bromine atom.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), bases (sodium hydride, potassium carbonate), solvents (dimethylformamide, tetrahydrofuran).

Oxidation: Hydrogen peroxide, catalysts (manganese dioxide, cerium ammonium nitrate).

Reduction: Lithium aluminum hydride, sodium borohydride, solvents (ether, tetrahydrofuran).

Coupling Reactions: Palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (toluene, dimethyl sulfoxide).

Major Products Formed

Substitution: Various substituted pyridine derivatives.

Oxidation: Hydroxylated pyridine derivatives.

Reduction: Dehalogenated pyridine derivatives.

Coupling: Biaryl or alkyl-aryl pyridine derivatives.

Scientific Research Applications

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide depends on its specific application. In biological systems, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes and preventing their catalytic activity.

Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, disrupting replication and transcription processes.

Comparison with Similar Compounds

Structural and Molecular Comparison with Analogous Compounds

The compound belongs to a family of 3-bromo-pyridine-4-carboxamides, where variations in the N-substituent influence molecular properties. Key structural analogs include:

Key Observations :

- Molecular Weight : The cyclopropylmethyl derivative has the highest molecular weight (255.12 g/mol) due to its bulky substituent, while the methyl analog is the lightest (215.06 g/mol) .

- Substituent Complexity : The cyclopropylmethyl group introduces a three-membered ring, enhancing steric hindrance compared to linear (allyl, isopropyl) or polar (2-hydroxyethyl) groups. This may impact solubility and intermolecular interactions .

Substituent Effects on Physicochemical Properties

The N-substituent significantly influences physicochemical behavior:

- Hydrophobicity : Cyclopropylmethyl and isopropyl groups are likely to increase hydrophobicity (higher logP) compared to the polar 2-hydroxyethyl group, which may enhance aqueous solubility .

- Electronic Effects : Electron-donating groups (e.g., 2-hydroxyethyl) may modulate the electron density of the pyridine ring, altering reactivity in synthetic pathways .

Broader Context of Cyclopropylmethyl-Substituted Compounds

The cyclopropylmethyl motif appears in other pharmacophores, such as 3-bromo-N-(cyclopropylmethyl)-N-{[3-(3-methylphenyl)-5-(morpholin-4-yl)-1,2-oxazol-4-yl]methyl}benzamide (), where it is part of a benzamide scaffold . This highlights its versatility in medicinal chemistry, though the biological implications of its incorporation into pyridine versus benzamide systems remain unexplored in the provided evidence.

Biological Activity

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide is characterized by:

- Molecular Formula : CHBrNO

- Molecular Weight : 243.10 g/mol

- Structure : The compound features a bromine atom at the 3-position of the pyridine ring, a cyclopropylmethyl group attached to the nitrogen atom, and a carboxamide functional group at the 4-position.

The biological activity of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide is primarily attributed to its interaction with specific molecular targets, particularly kinases involved in various signaling pathways. The presence of the bromine atom and carboxamide group facilitates binding to enzymes or receptors, which can modulate their activity.

Antimicrobial Activity

Research indicates that 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide exhibits significant antimicrobial properties. A study highlighted its effectiveness against several bacterial strains, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The IC values for various cancer cell lines were reported to range from 10 to 100 µM, indicating a dose-dependent response .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure. For example:

- Cyclopropyl Substitution : The cyclopropylmethyl group enhances the compound's potency against certain kinases compared to other substituents like methyl or ethyl groups.

- Bromine Atom : The presence of bromine at the 3-position is crucial for maintaining inhibitory activity against specific targets such as GSK-3β and ROCK-1 kinases .

Study on Kinase Inhibition

A notable study evaluated the inhibitory effects of various derivatives of 3-Bromo-N-(cyclopropylmethyl)pyridine-4-carboxamide on GSK-3β and ROCK-1 kinases. The results indicated that compounds with cyclopropyl groups exhibited enhanced inhibitory activity compared to those with larger or smaller substituents. Table 1 summarizes the IC values for selected compounds:

| Compound | IC (nM) |

|---|---|

| 3-Bromo-N-(cyclopropylmethyl)pyridine | 40 |

| 3-Bromo-N-(ethyl)pyridine | 150 |

| 3-Bromo-N-(methyl)pyridine | 200 |

Cytotoxicity Assessment

Another study assessed the cytotoxic effects of this compound on neuronal cell lines (HT-22) and microglial cells (BV-2). The results showed that while some derivatives reduced cell viability at higher concentrations, others maintained viability up to concentrations of 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.